molecular formula CH2ClFO2S B1617622 Chloromethanesulfonyl fluoride CAS No. 373-93-3

Chloromethanesulfonyl fluoride

Cat. No.: B1617622
CAS No.: 373-93-3
M. Wt: 132.54 g/mol
InChI Key: CRUSUKQDRLFRHO-UHFFFAOYSA-N
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Description

Chloromethanesulfonyl fluoride is an organosulfur compound with the molecular formula CH₂ClFO₂S. It is a colorless liquid that is used in various chemical reactions due to its unique reactivity. This compound is particularly notable for its role in the synthesis of sulfonyl fluorides, which are valuable intermediates in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Chloromethanesulfonyl fluoride can be synthesized through several methods. One common approach involves the reaction of methanesulfonyl chloride with a fluorinating agent such as potassium fluoride. The reaction typically occurs under mild conditions and yields this compound as the primary product .

Industrial Production Methods: Industrial production of this compound often involves the use of sulfuryl fluoride gas (SO₂F₂) as a fluorinating agent. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Chloromethanesulfonyl fluoride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions are sulfonyl derivatives, which are valuable intermediates in organic synthesis .

Mechanism of Action

The mechanism of action of chloromethanesulfonyl fluoride involves its reactivity with nucleophiles. It can form covalent bonds with specific amino acid residues in proteins, leading to enzyme inhibition. This reactivity is due to the presence of the sulfonyl fluoride group, which is highly electrophilic and can react with nucleophilic sites in biological molecules .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its combination of a sulfonyl fluoride group with a chloromethyl group. This combination imparts unique reactivity and makes it a valuable reagent in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

chloromethanesulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH2ClFO2S/c2-1-6(3,4)5/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRUSUKQDRLFRHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(S(=O)(=O)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH2ClFO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30190761
Record name Methanesulfonyl fluoride, chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30190761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

373-93-3
Record name Methanesulfonyl fluoride, chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000373933
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanesulfonyl fluoride, chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30190761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name chloromethanesulfonyl fluoride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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